molecular formula C4H5ClN4 B184063 4-Chloro-6-hydrazinopyrimidine CAS No. 5767-35-1

4-Chloro-6-hydrazinopyrimidine

Cat. No. B184063
CAS RN: 5767-35-1
M. Wt: 144.56 g/mol
InChI Key: NYXYZCSAJZLFEH-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinopyrimidine is a pyrimidine derivative . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of 4-Chloro-6-hydrazinopyrimidine starts with the reaction of 4,6-dichloro-pyrimidine with hydrazine hydrate at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-hydrazinopyrimidine is represented by the formula C4H5ClN4 .

Scientific Research Applications

  • Synthesis of Antimicrobial Agents : 2-Hydrazino-4-alkoxy-6-methylpyrimidine and related compounds, which include 4-chloro-6-hydrazinopyrimidine derivatives, were synthesized for the search of antimicrobial agents (Takagi & Ueda, 1963).

  • Synthesis of Pyrazolopyrimidines : The reaction of 4-(amino-substituted)-2-methylthio-6-chloropyrimidine-5-carbonitriles with hydrazine was used to synthesize 3,4-diamino-6-methylthio-1H-pyrazolo[3, 4-d]pyrimidines, indicating the formation of pyrazolopyrimidines through intermediate 6-hydrazinopyrimidine-5-carbonitriles (Tumkyavichyus, 1996).

  • Antitumoral Activity : A new series of hydrazinopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity toward different human cancer cell lines. Some compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines (Cocco, Congiu, Lilliu, & Onnis, 2006).

  • Synthesis of Antibacterial Agents : Novel 4-chloropyrrolo[2,3-d]pyrimidines and 4-hydrazinopyrrolo[2,3-d]pyrimidines were synthesized for biological screening as potential antibacterial agents (Dave & Shah, 2002).

  • Influence on DNA Methylation : The study of reactions of dihydrazino nitropyrimidines and methylthio hydrazino chloropyrimidines with carbonyl compounds showed their influence on DNA methylation and antitumor properties (Grigoryan et al., 2012).

  • Radiolabelling Applications : 4-Hydrazinonicotinic acid (4-HYNIC), a variation of 6-hydrazinopyrimidine, was investigated for its potential use in the efficient capture and chelation of technetium for radiolabelling applications (Meszaros, Dose, Biagini, & Blower, 2011).

  • Synthesis of Antimicrobial Compounds : The synthesis of novel heteroannulated chromeno-pyridopyrimidines and chromeno-pyrimidotriazines using 2-hydrazinyl pyrimidine as a starting material was reported, and these compounds were evaluated for their antimicrobial properties (Allehyani, 2022).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

(6-chloropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYZCSAJZLFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289494
Record name 4-Chloro-6-hydrazinopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-hydrazinopyrimidine

CAS RN

5767-35-1
Record name 5767-35-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-hydrazinopyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-hydrazinylpyrimidine
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Synthesis routes and methods I

Procedure details

With stirring and at RT, 11.8 ml (12.1 g, 241.6 mmol) of hydrazine hydrate are added dropwise to a solution of 20.0 g (134.3 mmol) of 4,6-dichloropyrimidine in 300 ml of ethanol. If the solution becomes turbid during the addition of the hydrazine hydrate, more solvent (about 400 ml of ethanol) is added. The reaction solution is stirred at RT for a further 12 h. For work-up, the precipitated solid is filtered off, the filter residue is washed twice with in each case 150 ml of water and twice with in each case 100 ml of diethyl ether and the product is dried under reduced pressure. A further crystalline fraction is obtained from the concentrated mother liquor.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4,6-dichloro-pyrimidine (18.68 g, 125 mmol), hydrazine monohydrate (18.28 mL, 376 mmol), and 2-propanol (300 mL) was stirred at room temperature for 3 hours. The reaction mixture was concentrated, triturated with water, and filtered. The solid was washed with water, air-dried to give (6-chloro-pyrimidin-4-yl)-hydrazine (16.97 g, Yield 94%): 1H NMR 400 MHz (d6-DMSO) δ 8.83 (s, 1H), 8.17 (s, 1H), 6.76 (s, 1H), 4.50 (s, 2H); MS m/z 145.02 (M+1).
Quantity
18.68 g
Type
reactant
Reaction Step One
Quantity
18.28 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

12 g of 4,6-dichloropyrimidine were dissolved in 100 ml of methanol, mixed dropwise with 12 ml of hydrazine hydrate (80%) and stirred for 1 hour at room temperature. After sucking off the precipitate and washing with H2O, 10 g of 4-hydrazino-6-chloropyrimidine were obtained.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-hydrazinopyrimidine
Reactant of Route 2
4-Chloro-6-hydrazinopyrimidine
Reactant of Route 3
4-Chloro-6-hydrazinopyrimidine
Reactant of Route 4
4-Chloro-6-hydrazinopyrimidine
Reactant of Route 5
4-Chloro-6-hydrazinopyrimidine
Reactant of Route 6
4-Chloro-6-hydrazinopyrimidine

Citations

For This Compound
37
Citations
MH Krackov, BE Christensen - The Journal of Organic Chemistry, 1963 - ACS Publications
… Upon substituting theamino analog for I, 5-amino-4-chloro-6-hydrazinopyrimidine (II) was … the cyclization of 5-amino-4-chloro-6-hydrazinopyrimidine with formic acid to yield a crude …
Number of citations: 14 pubs.acs.org
C Temple Jr, RL McKee… - The Journal of Organic …, 1963 - ACS Publications
… described the successful synthesis of 9-aminopurmes from 5-amino-4-chloro-6hydrazinopyrimidine and unsuccessful attempts to prepare a pyrimido [5,4-e ]-as-triazine unsubstituted on …
Number of citations: 20 pubs.acs.org
C Temple Jr, RL McKee… - The Journal of Organic …, 1963 - ACS Publications
… derivable from 5-amino-4-chloro-6-hydrazinopyrimidine has now been prepared by a … We have found that treatment of 5-amino-4-chloro-6hydrazinopyrimidine (II) with formic acid …
Number of citations: 14 pubs.acs.org
C Temple Jr, RL McKee… - The Journal of Organic …, 1962 - ACS Publications
… The reaction of 5-amino-4-chloro-6-hydrazinopyrimidine (I) with nitrous acid has been shown to give 8-ammo-7-chlorotetrazolo[l,5-c]pyrimidine (II). Reaction of IIwith diethoxymethyl …
Number of citations: 20 pubs.acs.org
AD Broom, RK Robins - The Journal of Organic Chemistry, 1969 - ACS Publications
… Although the synthesis of 9-amino-6-chloro-8-hydroxypurine has been reported by ring closure of 5-amino-4-chloro-6hydrazinopyrimidine with phosgene,6 a recent publication7 has …
Number of citations: 45 pubs.acs.org
H Xie, Q Hu, X Qin, Y Zhang, L Li, J Li - Spectrochimica Acta Part A …, 2022 - Elsevier
… Rhodamine B and 4-chloro-6-hydrazinopyrimidine, which were used for the synthesis of chemosensor 1, were purchased from Aladdin and used without further purification. …
Number of citations: 2 www.sciencedirect.com
JA Montgomery, C Temple Jr - Journal of the American Chemical …, 1960 - ACS Publications
… To investigate the reaction, we prepared 5-amino4- chloro-6-hydrazinopyrimidine (IV) from 5… the reaction of 5-amino-4-chloro6- hydrazinopyrimidine (IV) and benzaldehyde. Treatment …
Number of citations: 32 pubs.acs.org
C Temple Jr, CL Kussner… - The Journal of Organic …, 1969 - ACS Publications
18 above, the nitrosation of 8 gave 2 in 42% yield. Addition of 2 to 10% NaOH gave a precipitate, presumably a sodium salt of a hydrated derivative of 2.15 That the 5-amino group of …
Number of citations: 17 pubs.acs.org
WV Curran, RB Angier - The Journal of Organic Chemistry, 1963 - ACS Publications
… Upon substituting theamino analog for I, 5-amino-4-chloro-6-hydrazinopyrimidine (II) was … the cyclization of 5-amino-4-chloro-6-hydrazinopyrimidine with formic acid to yield a crude …
Number of citations: 25 pubs.acs.org
C Temple Jr, RL McKee… - The Journal of Organic …, 1965 - ACS Publications
… This implies that the amino group of 17 and 18 is at least as basic as the hydrazino group and is more basic than the amino group of 5-amino-4-chloro6-hydrazinopyrimidine in which …
Number of citations: 4 pubs.acs.org

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